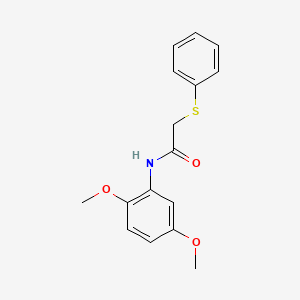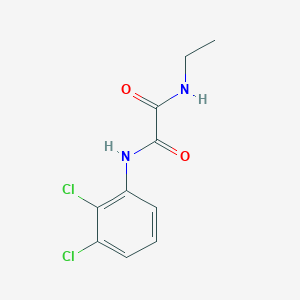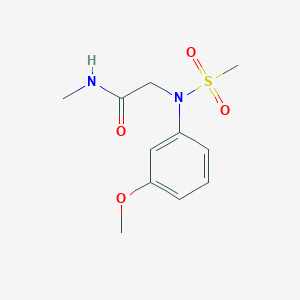![molecular formula C12H19N3O B3918491 N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide](/img/structure/B3918491.png)
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide
Descripción general
Descripción
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide, also known as MPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. MPMB belongs to the family of amides and has a molecular formula of C15H22N2O.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of oxidative stress and inflammation. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of amyloid plaques in the brain. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit amyloid-beta peptide aggregation, reduce oxidative stress and inflammation, and have neuroprotective effects. In addition, N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide may also have applications in the field of cancer research, as it has been shown to have anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide and its potential side effects.
Aplicaciones Científicas De Investigación
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has shown promising results in scientific research, particularly in the field of medicine. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease. In addition, N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(8-12(16)13-2)15(3)9-11-4-6-14-7-5-11/h4-7,10H,8-9H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWHDYIDCRUOLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC)N(C)CC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(methyl)amino]methyl}-6-methoxyphenol](/img/structure/B3918434.png)


![N-[3-iodo-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3918446.png)
![4-(4-bromobenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3918453.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B3918460.png)

![N-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3918476.png)
![N-(4-fluorophenyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3918481.png)
![4-[(phenylthio)acetyl]morpholine](/img/structure/B3918485.png)


![3-[3-cinnamoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B3918516.png)
![2,2,2-trifluoro-N-[1-(3-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylacetamide](/img/structure/B3918522.png)